2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Description
Chemical Structure and Synthesis: The compound features a fused imidazo[2,1-b][1,3]benzothiazole core with a tetrahydrohexane ring adopting a half-chair conformation and a phenyl substituent twisted by 16.96–22.89° relative to the planar heterocyclic system . It is synthesized via condensation of 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-phenylethanone in acetone, followed by crystallization from ethanol (82% yield) .
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-3,6-7,10H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJUSKUKEOQRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973658 | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5808-67-3 | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with phenacyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Reaction Parameters
| Component | Quantity/Concentration | Conditions | Yield |
|---|---|---|---|
| 5,6,7,8-Tetrahydrobenzothiazole-2-amine | 10 mmol | Acetone solvent, 24 h stirring | 82% |
| 2-Bromo-1-phenylethanone | 10 mmol | Reflux in ethanol/HCl | |
| Ammonium hydroxide | 20% solution | Basification post-reflux |
Mechanistic Insight :
The reaction initiates with nucleophilic substitution, where the amine attacks the α-carbon of 2-bromo-1-phenylethanone, followed by cyclization to form the imidazo[2,1-b] benzothiazole core .
Crystallographic Analysis
The compound crystallizes in a monoclinic system (space group P2₁/n) with two independent molecules per asymmetric unit . Key structural features include:
-
Planar imidazo[2,1-b] benzothiazole core (r.m.s. deviation: 0.008–0.010 Å).
-
Half-chair conformation of the tetrahydrohexane ring.
-
Twisted phenyl group (16.96°–22.89° dihedral angle relative to the core).
No significant intermolecular interactions (e.g., hydrogen bonds) are observed in the crystal lattice .
Comparative Reactivity of Derivatives
Biological Relevance
The compound’s derivatives exhibit:
-
Antitumor activity : Via apoptosis inhibition in germ cells and lymphocytes .
-
Antiallergic/Anesthetic effects : Linked to structural analogs in preclinical studies .
Structural Stability Under Reaction Conditions
Scientific Research Applications
Antitumor Activity
Numerous studies have highlighted the antitumor properties of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole and its derivatives. For instance:
- In Vitro Studies : Various derivatives of this compound have been tested against human cancer cell lines. One study reported that specific sulfonamide derivatives exhibited significant cytotoxicity with IC50 values ranging from 2.38 to 14.74 µM against cervical and bladder cancer cell lines .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups at specific positions has been shown to enhance antitumor activity. For example, compounds with bulky lipophilic substituents demonstrated improved potency compared to their unsubstituted counterparts .
Antiallergic and Anesthetic Properties
Research indicates that derivatives of imidazo-benzothiazole compounds exhibit antiallergic and anesthetic effects. These properties suggest potential applications in treating allergic reactions and as local anesthetics .
Inhibition of Apoptosis
Studies have also shown that certain derivatives can inhibit apoptosis in various cell types, including testicular germ cells and lymphocytes. This inhibition could be beneficial in developing treatments for conditions characterized by excessive apoptosis .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-phenylethanone in acetone . Various derivatives can be synthesized by modifying the phenyl group or introducing other substituents that may enhance biological activity.
Case Studies
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to bind to and inhibit certain kinases, which are enzymes involved in cell signaling and proliferation. This inhibition disrupts the normal cell cycle, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural-Activity Relationships (SAR)
Substituent Effects: Electron-Withdrawing Groups: p-Fluorophenyl (e.g., 3f) enhances DNA fragmentation and radiosensitization efficacy . Sulfonamide Moieties: Improve cytotoxicity (e.g., 3f: IC₅₀ = 0.097 µM) by increasing DNA binding affinity . Bulkier Substituents: Morpholinomethyl (A3) and pyridinylpiperazine (A4) in YM-201627 analogs enhance hepatic cancer targeting .
Core Modifications :
Functional Comparisons
Anticancer Activity
- Potency : Sulfonamide-substituted derivatives (3f, 3g) exhibit sub-micromolar IC₅₀ values, outperforming the parent compound and Trolox in antioxidant assays .
- Mechanism : The target compound induces apoptosis via p53 upregulation, while Pifithrin-β inhibits Mcl-1 to block cancer cell survival .
Radiosensitization
- Efficacy : At 4 Gy radiation, 3f reduces comet formation in Hep G2 cells (0.054 µM) by enhancing DNA damage .
Anti-Inflammatory Activity
- GCR Modulation : Tetrahydroimidazo-benzothiazole scaffolds (e.g., target compound) act as allosteric GCR inhibitors, suppressing dexamethasone-induced transactivation .
Biological Activity
2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole (C15H14N2S) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer properties.
Synthesis and Structural Analysis
The synthesis of this compound involves the reaction of 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-phenylethanone in acetone. The product is purified through crystallization from ethanol. The compound crystallizes in a manner that reveals two independent molecules in the asymmetric unit with a planar imidazo[2,1-b][1,3]benzothiazole core structure and a half-chair conformation for the tetrahydrohexane ring .
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-b][1,3]benzothiazole exhibit significant anticancer activity. Notably:
- Cytotoxicity : this compound was tested against various cancer cell lines including HepG-2 (liver cancer) and MCF-7 (breast cancer). These studies demonstrated that the compound possesses notable cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : The compound's mechanism appears to involve apoptosis induction in cancer cells. Studies have shown that it can inhibit pathways associated with cell survival and proliferation while promoting apoptotic pathways in tumor cells .
Other Biological Activities
In addition to its anticancer properties:
- Anti-inflammatory and Antioxidant Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory and antioxidant activities. These effects are crucial for reducing oxidative stress and inflammation associated with various diseases .
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains. The presence of the benzothiazole moiety is believed to enhance antimicrobial efficacy .
Case Studies
Several studies have highlighted the effectiveness of this compound:
-
Study on HepG-2 and MCF-7 Cells :
- Researchers synthesized various derivatives and assessed their cytotoxicity against HepG-2 and MCF-7 cell lines.
- Results indicated that certain modifications to the imidazo[2,1-b][1,3]benzothiazole structure could enhance anticancer activity significantly.
- Combination Therapy :
Q & A
Q. What is the established synthetic route for 2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized by reacting 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-phenylethanone in acetone (1:1 molar ratio) for 24 hours, followed by reflux in ethanol with 6N HCl. Yield optimization (82%) is achieved through slow crystallization from ethanol. Key factors include solvent purity, precise stoichiometry, and controlled basification with NH₄OH to minimize byproducts .
Q. How is the crystal structure of this compound characterized, and what are its key structural features?
- Methodological Answer : X-ray diffraction reveals two crystallographically independent molecules in the asymmetric unit. The imidazo[2,1-b][1,3]benzothiazole core is planar (r.m.s. deviation ≤0.010 Å), and the tetrahydrohexane ring adopts a half-chair conformation. The phenyl group is twisted by 16.96–22.89° relative to the core, influencing intermolecular van der Waals interactions .
Q. What spectroscopic techniques confirm the compound's structure and purity?
- Methodological Answer :
- IR spectroscopy : Peaks at 3137 cm⁻¹ (N-H stretch) and 1602 cm⁻¹ (C=N stretch).
- ¹H NMR (DMSO-d₆) : Signals at δ 1.74–1.70 (tetrahydro ring CH₂), 7.64–8.06 (phenyl protons).
- Elemental analysis : Matches calculated values (C: 70.83%, H: 5.55%) .
Advanced Research Questions
Q. What methodological approaches are used to analyze the compound's biological activities, particularly its antitumor potential?
- Methodological Answer :
- In vitro assays : Glucocorticoid receptor (GCR) transactivation reporter gene assays and NF-κB inhibition studies (IC₅₀ determination).
- Molecular docking : Predicts binding to the GCR ligand-binding domain (LBD), with key interactions at Tyr735 and Gln642 residues.
- SAR studies : Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) show enhanced activity against FLT3 kinase (IC₅₀ ~23 nM) .
Q. How do structural modifications at the phenyl ring influence the compound's pharmacological profile?
- Methodological Answer :
- Electron-withdrawing substituents (e.g., 4-NO₂, 4-Cl): Improve target binding (e.g., FLT3 kinase) by enhancing electrostatic interactions.
- Steric effects : Bulky substituents at the phenyl para-position reduce solubility but increase selectivity for hydrophobic binding pockets.
- Derivative examples : 2-(4-Nitrophenyl) analogs exhibit 3-fold higher cytotoxicity in leukemia cell lines compared to the parent compound .
Q. What alternative synthetic strategies exist for this scaffold, and how do they compare in efficiency?
- Methodological Answer :
- Friedel-Crafts acylation : Using Eaton’s reagent (P₂O₅·MeSO₃H) under solvent-free conditions achieves 90–96% yields in 2–4 hours, with high regioselectivity.
- Microwave-assisted synthesis : Reduces reaction time to 30 minutes but requires specialized equipment.
- Comparative advantage : Solvent-free methods reduce waste and simplify purification compared to traditional reflux methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
